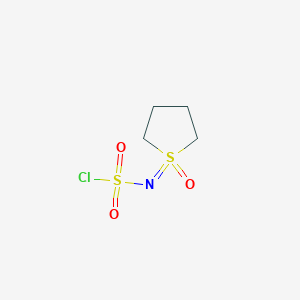![molecular formula C9H8N2O3 B6600173 ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6](/img/structure/B6600173.png)
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate (EOPC) is an organic compound belonging to the class of oxazolopyridine carboxylates. It is a white crystalline solid with a molecular weight of 221.25 g/mol, and a melting point of 179-181°C. EOPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
作用机制
The mechanism of action of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, promoting the formation of new molecules. In addition, the compound has been shown to possess antioxidant activity, which may be due to the presence of a carboxyl group in its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. In addition, the compound has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
实验室实验的优点和局限性
The main advantage of using ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate in laboratory experiments is its low cost and availability. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. However, the compound is highly toxic, and it should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in aqueous solutions.
未来方向
Future research on ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate should focus on its potential applications in medicinal chemistry and drug discovery. In particular, further research should be conducted to investigate the compound’s mechanism of action and its potential uses as an antioxidant and antimicrobial agent. Additionally, further studies should be conducted to explore the compound’s potential applications in organic synthesis and its ability to catalyze organic reactions. Finally, further research should be conducted to investigate the compound’s safety profile and its potential toxicity.
合成方法
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate can be synthesized through the reaction of ethyl pyridine-2-carboxylate with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures ranging from 110 to 120°C. The resulting product is a white solid, which can be purified by recrystallization from aqueous ethanol.
科学研究应用
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of 1,3,4-oxadiazole derivatives, which have potential applications in medicinal chemistry and drug discovery. The compound has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazoles and thiazoles. In addition, this compound has been used as a reagent in the synthesis of peptide-based drugs and as a catalyst in organic reactions.
属性
IUPAC Name |
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWFLVVDNPFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)







